tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
- Carbonyl (C=O): δ 152 ppm.
- Quaternary carbons: δ 80 ppm (tert-butyl), δ 140–150 ppm (aromatic C-Cl and C-F).
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 260.69 ([M]⁺).
- Fragmentation pathways:
Crystallographic Studies and Conformational Analysis
X-ray diffraction studies of analogous carbamates reveal:
- Dihedral Angles : The carbamate group forms a 15–20° angle with the aromatic plane, optimizing π-π stacking in the solid state.
- Hydrogen Bonding : Intra- and intermolecular N-H···O=C interactions stabilize the crystal lattice, with bond lengths of 2.8–3.0 Å.
- Packing Motifs : The tert-butyl group induces a herringbone arrangement, reducing steric clashes between adjacent molecules.
Conformational analysis via density functional theory (DFT) predicts that rotation about the N-C(aromatic) bond is restricted (energy barrier ≈ 10 kcal/mol), favoring a planar alignment of the carbamate and aromatic π systems.
Properties
Molecular Formula |
C11H14ClFN2O2 |
|---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-5-chloro-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15-9-4-6(12)7(13)5-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) |
InChI Key |
KEANQTFKMSUYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Base: Triethylamine
- Solvent: Dichloromethane
- Temperature: Ambient conditions
- Yield: Moderate to high
This method ensures the selective protection of the amino group, yielding the desired carbamate derivative.
Key Reaction Steps
Step 1: Preparation of 2-Amino-5-Chloro-4-Fluoroaniline
The starting material, 2-amino-5-chloro-4-fluoroaniline, can be synthesized through reduction or substitution reactions involving nitro or halogenated precursors. For example:
Step 2: Carbamate Formation
The amino group of 2-amino-5-chloro-4-fluoroaniline reacts with di-tert-butyl dicarbonate (Boc₂O), facilitated by triethylamine:
- Boc₂O is added dropwise to the amine solution in dichloromethane.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by solvent extraction and purified via recrystallization.
Alternative Methods
Other potential methods for synthesizing tert-butyl carbamates include:
- Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction between Boc₂O and the aromatic amine.
- Catalytic Approaches: Palladium-catalyzed coupling reactions involving protected intermediates.
Reaction Optimization
Factors influencing the yield and purity of tert-butyl carbamates include:
- Base Selection: Triethylamine is preferred for its mildness, but other bases like pyridine may be used depending on substrate compatibility.
- Solvent Choice: Dichloromethane is commonly employed; however, ethereal solvents like tetrahydrofuran (THF) may improve solubility for certain intermediates.
- Temperature Control: Ambient temperature minimizes side reactions, but slightly elevated temperatures may accelerate reaction kinetics.
Data Table: Reaction Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Starting Material | 2-Amino-5-Chloro-4-Fluoroaniline | Commercially available or synthesized |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Protecting agent |
| Base | Triethylamine | Mild base preferred |
| Solvent | Dichloromethane | Ensures good solubility |
| Temperature | Room Temperature | Prevents decomposition |
| Reaction Time | Several hours | Dependent on scale |
| Purification Method | Recrystallization | Ensures high purity |
Challenges in Synthesis
- Steric Hindrance: The bulky tert-butyl group can hinder reactivity during subsequent transformations.
- Side Reactions: Uncontrolled conditions may lead to over-protection or unwanted by-products.
- Scalability: While effective on a small scale, industrial synthesis may require optimization for cost efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo
Biological Activity
tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate, a compound characterized by its unique structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C11H13ClF N3O2
- CAS Number : 1000698-94-1
The compound features a tert-butyl group, an amino group, and halogen substituents, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group enhances hydrogen bonding capabilities, while the halogen atoms may influence lipophilicity and electronic properties, facilitating better binding to biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives with similar functional groups can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | U-937 | 2.41 |
These findings suggest that modifications around the carbamate structure can enhance cytotoxicity against cancer cells.
Enzyme Inhibition
The compound's interaction with enzymes has been explored in various studies:
- Sirtuin Inhibition : Research indicates that similar compounds can act as inhibitors of sirtuin enzymes, which play a role in cellular regulation and metabolism. The inhibition of Sirt2 has been linked to enhanced anticancer activity .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several carbamate derivatives on human cancer cell lines. The results demonstrated that this compound analogs exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers such as caspase activation and p53 expression levels .
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties of related carbamates were assessed. Compounds showed promising antibacterial and antifungal activities against various pathogens, suggesting a broader therapeutic potential beyond anticancer applications .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of anticoagulants such as Edoxaban, which is a direct factor Xa inhibitor used in the treatment of thromboembolic disorders. The compound's structure allows for modifications that enhance the pharmacological properties of the final drug product .
Mechanism of Action
In medicinal applications, this compound may act as a prodrug, releasing active moieties that interact with biological targets such as enzymes and receptors. This interaction can modulate biological pathways associated with diseases, making it a valuable tool in drug design.
Biological Research
Enzyme Mechanisms and Protein-Ligand Interactions
The compound is effective in studying enzyme mechanisms and protein-ligand interactions. It can be employed to investigate the binding affinities and kinetic parameters of various enzymes, providing insights into their catalytic mechanisms. This is crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines, suggesting potential applications in cancer therapy. The compound likely interferes with signaling pathways critical for tumor growth, leading to apoptosis in malignant cells .
Chemical Synthesis
Building Block in Organic Chemistry
This compound acts as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its functional groups allow for diverse chemical transformations, making it useful in the synthesis of other bioactive compounds and specialty chemicals .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s closest structural analogs, as identified by similarity scores (0.77–0.89), include:
| Compound Name | Substituents | Molecular Formula | Similarity Score | Key Properties/Applications |
|---|---|---|---|---|
| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | Br (2), OMe (5) | C₁₂H₁₆BrNO₃ | 0.89 | Enhanced lipophilicity; Suzuki coupling |
| tert-Butyl (4-aminophenyl)carbamate | NH₂ (4) | C₁₁H₁₆N₂O₂ | 0.78 | Simpler reactivity; dye intermediates |
| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | F (5), OH (4), Me (6) | C₁₁H₁₆FN₃O₃ | N/A | Pyrimidine core; kinase inhibitor scaffolds |
- Halogen Effects : The chloro and fluoro groups in the target compound confer stronger electron-withdrawing effects compared to bromo or methoxy substituents, altering reaction kinetics in nucleophilic substitutions .
Physicochemical Properties
- Solubility : The target compound’s solubility in polar aprotic solvents (e.g., DMF, THF) is comparable to analogs, but the chloro and fluoro substituents reduce aqueous solubility relative to hydroxyl- or methoxy-containing derivatives .
- Crystallinity: Crystallographic tools like Mercury and SHELX () reveal that halogen substituents enhance crystal packing density via halogen bonding, a feature absent in non-halogenated analogs .
Key Research Findings
- Stability: The compound exhibits greater thermal stability than tert-Butyl (4-aminophenyl)carbamate, attributed to halogen-induced resonance stabilization .
Q & A
Q. What are the recommended synthetic routes and purification protocols for tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate?
- Methodological Answer : Synthesis typically involves carbamate protection of the amine group under anhydrous conditions. A common approach uses tert-butyl carbamate reagents with coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane or THF. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) is recommended . Validate purity using HPLC (>95% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against standards .
- Structural Confirmation : Employ H NMR (verify aromatic protons at δ 6.8–7.2 ppm and tert-butyl group at δ 1.4 ppm) and C NMR (carbamate carbonyl at ~155 ppm). HRMS (ESI+) should match the molecular ion [M+H] (calculated for CHClFNO: 271.06) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields. Use respiratory protection (NIOSH-approved N95/P100) in poorly ventilated areas .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers/acids. Avoid light and moisture to prevent decomposition .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct stress testing:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC/HPLC .
- pH Stability : Incubate in buffers (pH 2–12) and analyze hydrolytic byproducts (e.g., free amine via LC-MS). The carbamate group is prone to hydrolysis under acidic/basic conditions .
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .
Q. How to resolve contradictions in reported stability or reactivity data across studies?
- Methodological Answer :
- Systematic Validation : Replicate conflicting experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Advanced Analytics : Use LC-MS/MS to identify trace degradation products that may explain discrepancies. Cross-reference with computational models (e.g., DFT for reaction pathways) .
Q. What experimental designs are suitable for assessing toxicity when limited data exist?
- Methodological Answer :
- In Vitro Assays : Perform Ames test (mutagenicity), MTT assay (cytotoxicity in HepG2 cells), and hERG binding (cardiotoxicity risk) .
- In Vivo Proxies : Use zebrafish embryos (OECD TG 236) for acute toxicity screening. Dose ranges should align with structural analogs (e.g., chlorophenyl carbamates) .
Q. How to investigate degradation pathways and byproduct formation during long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (HO), thermal (40°C), and photolytic conditions. Characterize byproducts via HRMS and H NMR .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and identify dominant degradation mechanisms (e.g., hydrolysis vs. oxidation) .
Q. What strategies optimize solubility for in vitro bioassays without compromising stability?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes. Pre-screen for solvent interference using negative controls .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 5–6) to minimize carbamate hydrolysis .
Q. How to design reaction mechanisms for modifying the aryl chloride or fluorine substituents?
- Methodological Answer :
Q. What precautions are needed when handling the compound in reactions involving sensitive functional groups (e.g., Grignard reagents)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
